molecular formula C15H11ClFN5OS3 B254428 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B254428
M. Wt: 427.9 g/mol
InChI Key: FXCLPHOURDXXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C15H11ClFN5O3S2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring, a thiadiazole ring, and a sulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting appropriate thiosemicarbazide derivatives with a suitable oxidizing agent.

    Introduction of the Pyrimidine Ring: The next step involves the introduction of the pyrimidine ring. This can be done through a cyclization reaction involving appropriate precursors.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the intermediate compound.

    Final Assembly:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication and transcription processes.

    Modulation of Signaling Pathways: It may affect various signaling pathways, leading to altered cellular responses.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: This compound has a sulfonyl group instead of a sulfanyl group, which may affect its chemical reactivity and biological activity.

    5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetraazole: This compound has a different heterocyclic ring structure, which may lead to different chemical and biological properties.

Properties

Molecular Formula

C15H11ClFN5OS3

Molecular Weight

427.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H11ClFN5OS3/c1-24-15-22-21-14(26-15)20-12(23)11-10(16)6-18-13(19-11)25-7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3,(H,20,21,23)

InChI Key

FXCLPHOURDXXFS-UHFFFAOYSA-N

SMILES

CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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